molecular formula C13H11BrClN B3113608 4-bromo-N-[(4-chlorophenyl)methyl]aniline CAS No. 195968-98-0

4-bromo-N-[(4-chlorophenyl)methyl]aniline

Cat. No.: B3113608
CAS No.: 195968-98-0
M. Wt: 296.59 g/mol
InChI Key: MMHVQYWYAQNIKT-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a chlorophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-chlorophenyl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-N-[(4-chlorophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-chlorophenyl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(4-fluorophenyl)methyl]aniline
  • 4-bromo-N-[(4-methylphenyl)methyl]aniline
  • 4-bromo-N-[(4-nitrophenyl)methyl]aniline

Uniqueness

4-bromo-N-[(4-chlorophenyl)methyl]aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHVQYWYAQNIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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